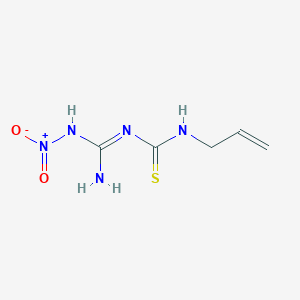![molecular formula C11H9N3O3S B3130517 Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate CAS No. 343374-92-5](/img/structure/B3130517.png)
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate
描述
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a dicyanopropanoyl group, and a methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-3-carboxylic acid with methyl chloroformate to form methyl thiophene-3-carboxylate. This intermediate is then reacted with 3,3-dicyanopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.
化学反应分析
Types of Reactions
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be performed.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Thiophene-3-carboxylic acid derivatives.
科学研究应用
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrile groups and thiophene ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 2-[(3-cyanopropanoyl)amino]-3-thiophenecarboxylate
- Methyl 2-[(3,3-dicyanopropanoyl)amino]-4-thiophenecarboxylate
- Ethyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate
Uniqueness
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate is unique due to the presence of two nitrile groups, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
属性
IUPAC Name |
methyl 2-(3,3-dicyanopropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-17-11(16)8-2-3-18-10(8)14-9(15)4-7(5-12)6-13/h2-3,7H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYIAIYVVQKTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chlorophenyl)carbonyl]norleucine](/img/structure/B3130436.png)
![N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3130449.png)

![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3130453.png)

![methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate](/img/structure/B3130459.png)
![4-[4-(trifluoromethoxy)phenyl]-2-[4-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3130470.png)
![4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B3130475.png)





![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)
